4-Hydroxycyclobutane-1,2,3-trione
Description
Properties
IUPAC Name |
4-hydroxycyclobutane-1,2,3-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O4/c5-1-2(6)4(8)3(1)7/h1,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBPYOIUVABHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)C(=O)C1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859777 | |
| Record name | 4-Hydroxycyclobutane-1,2,3-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Applications in Organic Synthesis
One of the primary applications of 4-Hydroxycyclobutane-1,2,3-trione is in the synthesis of various organic compounds. Its reactivity enables it to participate in:
- Cycloaddition Reactions : The compound can be used in Diels-Alder reactions to form larger cyclic structures. This property is beneficial for synthesizing complex natural products and pharmaceuticals.
- Functionalization : The hydroxyl group on the cyclobutane ring can be modified to introduce various functional groups, enhancing the compound's utility in creating diverse chemical entities.
A notable study demonstrated its use in synthesizing derivatives that exhibit biological activity, including potential anti-tumor agents .
Pharmaceutical Applications
This compound has garnered attention in pharmaceutical research due to its potential therapeutic properties. Recent patents highlight its role as a precursor for developing novel pharmaceutical agents aimed at treating various diseases:
- Antitumor Agents : Research indicates that derivatives of this compound may inhibit key enzymes involved in tumor growth. For instance, compounds derived from this trione have shown promise as dual ATM and DNA-PK inhibitors .
- Therapeutic Compositions : The compound is also being explored for use in formulations that target specific biological pathways, potentially leading to new treatments for cancer and other conditions .
Material Science Applications
In addition to organic and pharmaceutical chemistry, this compound has applications in material science:
- Polymer Chemistry : Its ability to form cross-linked structures makes it a candidate for developing novel polymers with enhanced properties. These materials could find uses in coatings, adhesives, and other industrial applications.
- Fluorescent Dyes : Research into modifying the trione structure has led to the development of fluorescent dyes that could be applied in biological imaging and diagnostics .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Synthesis of Antitumor Compounds :
- Development of Fluorescent Probes :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Disodium Croconate (4,5-Dihydroxycyclopent-4-ene-1,2,3-trione Disodium Salt)
Structure: Disodium salt of croconic acid (C₅O₅Na₂). Properties: Highly water-soluble due to ionic character. Used industrially as a dye intermediate . Applications: Unlike croconic acid, the disodium salt is preferred in large-scale synthesis due to enhanced stability and solubility .
1H-Indene-1,2,3-trione Derivatives
Structure: Fused bicyclic system (benzene + cyclopentadienone) with three ketone groups (e.g., 5-methyl-1H-indene-1,2,3-trione, CAS 938-24-9) . Properties: Higher molecular weights (e.g., 5-phenyl derivative: MW 236.2 g/mol) and lower polarity compared to croconic acid. Typically yellow solids . Applications: Key intermediates in rhodium-catalyzed decarbonylative cycloadditions for synthesizing indenones and quinones .
Cyclopentanetrione Derivatives
Contrast: Cyclopentanetriones lack hydroxyl groups and conjugated double bonds, reducing their reactivity in dye synthesis compared to croconic acid.
Comparative Data Table
Key Research Findings
- Reactivity: Croconic acid’s conjugated enol-keto system enables unique electronic transitions, making it valuable in dye chemistry . In contrast, indene-triones undergo decarbonylative cycloadditions due to strain in the fused-ring system .
- Thermodynamic Stability : Disodium croconate exhibits higher thermal stability than croconic acid, attributed to ionic lattice interactions .
- Synthetic Utility : Indene-triones are superior in transition-metal-catalyzed reactions, while croconic acid derivatives excel in photochemical applications .
Preparation Methods
Oxidation of Hydroxycyclobutane Carboxylates
A critical precursor to 4-Hydroxycyclobutane-1,2,3-trione is 3-hydroxycyclobutane-1-carboxylic acid derivatives. As demonstrated in the synthesis of trans-3-hydroxycyclobutylformic acid (CN108129288B), hydroxylated cyclobutane esters undergo oxidation to introduce carbonyl groups. For example:
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Benzyl 3-hydroxycyclobutane-1-carboxylate is synthesized via sodium borohydride reduction of benzyl 3-oxocyclobutane-1-carboxylate in tetrahydrofuran (THF)/methanol at 0°C, yielding 88% product.
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Subsequent oxidation of the hydroxyl group using strong oxidizing agents (e.g., Jones reagent) could theoretically generate the triketone structure, though direct evidence for this compound remains inferred.
Table 1: Reaction Conditions for Hydroxycyclobutane Intermediate Synthesis
| Starting Material | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Benzyl 3-oxocyclobutane-1-carboxylate | NaBH₄ | THF/MeOH | 0–20°C | 88% | |
| 3-Oxocyclobutane-1-carboxylic acid | Benzyl bromide | THF | RT | 53% |
Cyclization Strategies
Aldol Condensation of Linear Precursors
The cyclobutane ring can form via [2+2] photocycloaddition or thermal cyclization of 1,3-diketones. For instance, squaric acid derivatives—structurally analogous to this compound—are synthesized via cyclization of dialdehydes under acidic conditions. Adapting this approach:
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A linear triketone precursor (e.g., 1,2,3,4-tetraoxobutane) could undergo intramolecular aldol condensation.
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The hydroxyl group is introduced via selective reduction of one carbonyl group, followed by oxidation to restore ketone functionality.
Mechanistic Insight :
The nucleophilic attack on electrophilic carbonyl carbons by hydroxyl ions facilitates ring closure, with hydrogen bonding stabilizing transition states.
Reductive Methods for Functional Group Interconversion
Selective Borohydride Reduction
Sodium borohydride (NaBH₄) selectively reduces ketones to alcohols without affecting esters, as seen in the synthesis of benzyl 3-hydroxycyclobutane-1-carboxylate. Applied to this compound synthesis:
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A fully carbonyl-substituted cyclobutane (e.g., cyclobutane-1,2,3-trione) could undergo partial reduction.
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Steric hindrance and solvent polarity (e.g., THF/MeOH mixtures) dictate regioselectivity, favoring hydroxylation at the least hindered position.
Critical Parameters :
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Temperature : Reactions performed at 0°C minimize side reactions.
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Solvent : Polar aprotic solvents (THF) enhance borohydride reactivity.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
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¹H NMR : Characteristic shifts for hydroxyl protons (δ 4.1–4.3 ppm) and cyclobutane ring protons (δ 2.1–2.7 ppm).
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Mass Spectrometry : Molecular ion peaks at m/z 114.06 confirm the target compound’s molecular weight.
Challenges and Optimization Opportunities
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Ring Strain : The cyclobutane ring’s inherent strain complicates high-yield synthesis. Mitigation strategies include low-temperature reactions and stabilizing additives.
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Oxidation Over-reaction : Preventing further oxidation of the hydroxyl group to a carbonyl requires precise stoichiometry and mild oxidizing agents.
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Stereochemical Control : As seen in trans-3-hydroxycyclobutylformic acid synthesis , Mitsunobu reactions or enzymatic resolutions may enhance diastereoselectivity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Hydroxycyclobutane-1,2,3-trione, and how can reaction efficiency be maximized?
- Methodological Answer : Rhodium-catalyzed decarbonylative cycloadditions, as demonstrated for structurally analogous triones (e.g., indene-triones), can be adapted. Reaction efficiency is enhanced by optimizing catalyst loading (e.g., Rh(I) complexes) and using aprotic solvents like dichloroethane. Purification involves column chromatography (silica gel) followed by recrystallization from ethanol, yielding high-purity products (e.g., 76% yield for indene-triones) .
Q. Which spectroscopic and crystallographic methods are essential for confirming the tautomeric structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical. For example, carbonyl groups in similar triones resonate at δ ~194 ppm in ¹³C NMR, while aromatic protons appear at δ 7.4–8.2 ppm in ¹H NMR .
- IR Spectroscopy : Key stretches include C=O (1713–1725 cm⁻¹) and O-H (3400–3405 cm⁻¹) .
- X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks (e.g., intermolecular N–H⋯O bonds in related compounds) .
Advanced Research Questions
Q. How can researchers address discrepancies in the reported catalytic activity of this compound derivatives in cycloaddition reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ NMR or HPLC to identify rate-limiting steps.
- Computational Modeling : Density Functional Theory (DFT) calculations can elucidate transition states and regioselectivity, as applied to Rh-catalyzed cycloadditions of indene-triones .
- Control Experiments : Test solvent effects (polar vs. nonpolar) and catalyst variations (e.g., Rh vs. Pd) to isolate contributing factors .
Q. What methodologies are recommended for evaluating the enzyme inhibitory potential of this compound analogs?
- Methodological Answer :
- In Vitro Assays : Use tyrosinase inhibition assays with L-DOPA as a substrate, measuring IC₅₀ values (e.g., derivatives showing moderate inhibition at ~418.9 nM) .
- Molecular Docking : Validate interactions with enzyme active sites (e.g., COX-2/MMP inhibition) using software like AutoDock, referencing logD (pH 7.4: ~-0.49) and polar surface area (~63 Ų) for bioavailability predictions .
- Cellular Models : Screen cytotoxicity via MTT assays on cancer cell lines (e.g., B16F10 melanoma), comparing to standard drugs like erlotinib .
Q. How should stability studies of this compound be designed under varying pH and temperature conditions?
- Methodological Answer :
- HPLC Monitoring : Track degradation products using C18 columns and UV detection (λ = 254 nm).
- NMR Stability Profiling : Assess tautomeric shifts (e.g., keto-enol equilibria) in D₂O at pH 2–12 .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., stability up to 150°C for related triones) .
Q. What strategies can resolve conflicting data on the regioselectivity of this compound in multi-component reactions?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C-labeled reactants to trace bond formation pathways.
- Cross-Over Experiments : Introduce competing substrates to identify preferential reaction pathways .
- Mechanistic Probes : Employ radical scavengers or Lewis acid additives to test for ionic vs. radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
